Arpraziquantel

説明

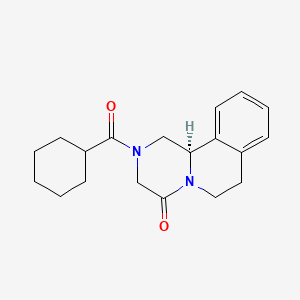

Structure

3D Structure

特性

IUPAC Name |

(11bR)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVJFNAIGNNGKK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904739 | |

| Record name | (R)-Praziquantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57452-98-9 | |

| Record name | Praziquantel, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057452989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Praziquantel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Praziquantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARPRAZIQUANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF15T5925V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Profile of Arpraziquantel: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arpraziquantel, the (R)-enantiomer of praziquantel, is a novel anthelmintic agent developed to address the critical need for a pediatric-friendly formulation for the treatment of schistosomiasis. As the pharmacologically active component of racemic praziquantel, Arpraziquantel offers the potential for a more refined therapeutic approach with an improved safety and palatability profile, particularly for preschool-aged children. This technical guide provides a comprehensive overview of the available preclinical in vivo and in vitro data for Arpraziquantel and its racemate, praziquantel. The information presented herein is intended to support further research and development efforts in the field of schistosomiasis treatment. This document summarizes key efficacy, pharmacokinetic, and toxicology data, details experimental methodologies, and visualizes the proposed mechanism of action.

In Vitro Efficacy

Arpraziquantel has demonstrated potent activity against various developmental stages of Schistosoma species in vitro. The primary mechanism of action involves the disruption of calcium homeostasis in the parasite.

Quantitative In Vitro Efficacy Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Arpraziquantel ((R)-PZQ) and racemic praziquantel (PZQ) against Schistosoma species.

| Compound | Species | Developmental Stage | IC50 (µg/mL) | Incubation Time (hours) | Reference |

| (R)-PZQ (Arpraziquantel) | S. mansoni | Adult | 0.02 | Not Specified | [1] |

| Racemic PZQ | S. mansoni | Adult | Not Specified | Not Specified | [1] |

| (R)-PZQ (Arpraziquantel) | S. haematobium | Adult | 0.007 | 4 | [2] |

| Racemic PZQ | S. haematobium | Adult | 0.03 | 4 | [2] |

| (S)-PZQ | S. haematobium | Adult | 3.51 | 4 | [2] |

Experimental Protocol: In Vitro Adult Worm Motility Assay

This protocol outlines a standard method for assessing the in vitro activity of compounds against adult Schistosoma worms.

Objective: To determine the concentration-dependent effect of a test compound on the motility of adult Schistosoma worms.

Materials:

-

Adult Schistosoma worms (e.g., S. mansoni, S. haematobium)

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

24-well culture plates

-

Test compound (Arpraziquantel) dissolved in a suitable solvent (e.g., DMSO)

-

Inverted microscope

Procedure:

-

Adult worms are recovered from infected laboratory animals (e.g., mice, hamsters) via portal perfusion.

-

Worms are washed in pre-warmed culture medium and placed individually or in pairs into the wells of a 24-well plate containing fresh culture medium.

-

The test compound is added to the wells at various concentrations. A solvent control (e.g., DMSO) is included.

-

Plates are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Worm motility is observed and scored at defined time points (e.g., 4, 24, 48, 72 hours) using an inverted microscope. A scoring system is used to quantify motility, for example, from 3 (normal activity) to 0 (no movement).

-

The IC50 value is calculated as the concentration of the compound that reduces worm motility by 50% compared to the solvent control.

Workflow for In Vitro Adult Worm Motility Assay

In Vivo Efficacy

Preclinical in vivo studies in animal models of schistosomiasis are crucial for evaluating the efficacy of new drug candidates. Arpraziquantel has shown high efficacy in reducing worm burdens in these models.

Quantitative In Vivo Efficacy Data

The following table summarizes the 50% effective dose (ED50) and worm burden reduction (WBR) data for Arpraziquantel ((R)-PZQ) and racemic praziquantel (PZQ) in rodent models of schistosomiasis.

| Compound | Species | Animal Model | ED50 (mg/kg) | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |

| (R)-PZQ (Arpraziquantel) | S. haematobium | Hamster | 24.7 | 125 | 98.5 | [2] |

| Racemic PZQ | S. haematobium | Hamster | Not Determined | 250 | 99.3 | [2] |

| (S)-PZQ | S. haematobium | Hamster | 127.6 | 250 | 83.0 | [2] |

| Racemic PZQ | S. mansoni | Mouse | 99.29 | Not Specified | Not Specified | [3] |

| PZQ-PVP Solid Dispersion | S. mansoni | Mouse | 40.92 | Not Specified | Not Specified | [3] |

Experimental Protocol: Murine Model of Schistosomiasis

This protocol describes a standard method for establishing a Schistosoma infection in mice and evaluating the in vivo efficacy of a test compound.

Objective: To determine the in vivo efficacy of a test compound in reducing the worm burden in mice infected with Schistosoma.

Materials:

-

Laboratory mice (e.g., Swiss Webster, C57BL/6)

-

Schistosoma cercariae (e.g., S. mansoni, S. japonicum)

-

Test compound (Arpraziquantel) formulated for oral administration

-

Oral gavage needles

-

Perfusion solution (e.g., citrate saline)

Procedure:

-

Infection: Mice are infected with a defined number of cercariae, typically via subcutaneous injection or tail immersion.

-

Treatment: At a specified time post-infection (e.g., 4-7 weeks, when worms are mature), mice are treated with the test compound via oral gavage. A vehicle control group is included.

-

Worm Recovery: Several weeks after treatment, mice are euthanized, and adult worms are recovered from the mesenteric veins and liver by portal perfusion.

-

Worm Counting: The recovered worms are counted, and the sex of the worms may be determined.

-

Efficacy Calculation: The percentage of worm burden reduction is calculated by comparing the mean number of worms in the treated group to the mean number of worms in the vehicle control group. The ED50, the dose that causes a 50% reduction in worm burden, can be determined from dose-response studies.[4]

Workflow for In Vivo Efficacy Study in a Murine Model

Mechanism of Action

The anthelmintic effect of Arpraziquantel is primarily attributed to its ability to disrupt calcium homeostasis in Schistosoma parasites. This is initiated by the activation of a specific ion channel in the parasite's cell membrane.

Signaling Pathway

Recent studies have identified a schistosome-specific transient receptor potential (TRP) channel, designated Sm.TRPMPZQ, as a key target of praziquantel.[2][5] Arpraziquantel, being the (R)-enantiomer, is a potent activator of this channel.[5] Activation of Sm.TRPMPZQ leads to a rapid and sustained influx of extracellular calcium (Ca2+) into the parasite's cells, particularly muscle and tegumental cells.[6] This sudden increase in intracellular Ca2+ concentration triggers a cascade of downstream events, including spastic muscle paralysis and tegumental disruption, ultimately leading to the death of the worm.[6]

Downstream of the initial Ca2+ influx, calcium-dependent signaling pathways are activated. One key mediator is the Calcium/calmodulin-dependent protein kinase II (CaMKII).[7][8] While CaMKII is activated by the increased intracellular calcium, it appears to play a role in mitigating the effects of praziquantel, possibly by attempting to restore calcium homeostasis.[7][8]

Proposed Signaling Pathway of Arpraziquantel in Schistosoma

Preclinical Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Arpraziquantel is essential for optimizing its therapeutic use. As the (R)-enantiomer of praziquantel, its pharmacokinetic profile is a key aspect of its development.

Summary of Preclinical Pharmacokinetic Parameters

While specific, comprehensive preclinical pharmacokinetic data for Arpraziquantel is limited in the public domain, studies on racemic praziquantel provide valuable insights. Praziquantel is rapidly and almost completely absorbed after oral administration.[9][10] It undergoes extensive first-pass metabolism in the liver, resulting in low systemic bioavailability of the parent compound.[11] The major metabolic pathway is hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes.[11][12]

Studies on the enantiomers have shown that the metabolism of (R)-PZQ is mainly catalyzed by CYP1A2 and CYP2C19, whereas (S)-PZQ is primarily metabolized by CYP2C19 and CYP3A4.[11]

| Parameter | Species | Value | Notes | Reference |

| Absorption | Rat, Dog, Monkey | Rapid and almost complete | Following oral administration | [10] |

| Protein Binding | Rat | 80% | Reversibly bound to serum proteins | [10] |

| Metabolism | Human (in vitro) | Extensive hydroxylation | Primarily by CYP1A2 and CYP2C19 for (R)-PZQ | [11] |

| Excretion | Rat, Dog, Monkey | Predominantly via kidneys | 80% of the dose excreted within 24 hours | [10][13] |

Preclinical Toxicology

A thorough toxicological evaluation is paramount to ensure the safety of any new therapeutic agent. The preclinical safety profile of racemic praziquantel has been extensively studied and provides a strong foundation for the safety assessment of Arpraziquantel.

Summary of Preclinical Toxicology Findings for Praziquantel

Racemic praziquantel exhibits a very low acute toxicity profile in various animal species.[9][14] Repeated-dose toxicity studies have shown that high doses are well-tolerated without significant organ damage.[9][14] Importantly, extensive mutagenicity and genotoxicity studies have consistently demonstrated a lack of mutagenic potential.[14][15][16][17] Furthermore, praziquantel has not been found to be teratogenic or to have adverse effects on reproduction.[9][14]

| Study Type | Species | Key Findings | Reference |

| Acute Toxicity | Rat, Mouse, Rabbit, Dog | Very low toxicity | [9][14] |

| Repeated-Dose Toxicity | Rat | Tolerated up to 1000 mg/kg/day for 4 weeks | [9][14] |

| Repeated-Dose Toxicity | Dog | Tolerated up to 180 mg/kg/day for 13 weeks | [9][14] |

| Genotoxicity/Mutagenicity | Various (in vitro & in vivo) | No evidence of mutagenic potential | [14][15][16][17] |

| Reproductive Toxicology | Rat, Mouse, Rabbit | No teratogenic effects or disturbances in reproduction | [9][14] |

Given that Arpraziquantel is the active enantiomer and the (S)-enantiomer is considered less active and potentially contributes more to the side effects, the safety profile of Arpraziquantel is expected to be at least as favorable as, if not better than, that of racemic praziquantel.[18]

Conclusion

The preclinical data available for Arpraziquantel and its racemate, praziquantel, strongly support its development as a safe and effective treatment for schistosomiasis, particularly for pediatric populations. Its potent in vitro and in vivo efficacy, coupled with a well-characterized mechanism of action and a favorable toxicology profile, underscore its therapeutic potential. This technical guide provides a consolidated resource for researchers and drug development professionals, facilitating a deeper understanding of the preclinical attributes of Arpraziquantel and encouraging further investigation to optimize its clinical application and contribute to the global effort to control and eliminate schistosomiasis.

References

- 1. researchgate.net [researchgate.net]

- 2. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. European agency recommends Arpraziquantel to treat schistosomiasis in children | Portal Fiocruz [fiocruz.br]

- 4. Mechanism of praziquantel action at a parasitic flatworm ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]

- 7. Calcium/calmodulin-dependent protein kinase II in Schistosoma: Relation to praziquantel action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptional Responses of In Vivo Praziquantel Exposure in Schistosomes Identifies a Functional Role for Calcium Signalling Pathway Member CamKII | PLOS Pathogens [journals.plos.org]

- 9. Toxicological profile of praziquantel, a new drug against cestode and schistosome infections, as compared to some other schistosomicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Results of toxicological studies on praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genotoxic activity of praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mutagenicity studies with praziquantel, a new anthelmintic drug, in mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Arpraziquantel - Wikipedia [en.wikipedia.org]

The Pharmacokinetics and Pharmacodynamics of Arpraziquantel in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arpraziquantel, the pharmacologically active (R)-enantiomer of praziquantel, is a novel anthelmintic developed to address the therapeutic gap in preschool-aged children with schistosomiasis.[1][2] This debilitating parasitic disease, caused by Schistosoma flatworms, affects millions worldwide, particularly in regions with inadequate sanitation.[3] While racemic praziquantel has been the standard of care for decades, Arpraziquantel offers a more palatable, dispersible formulation suitable for young children.[4] Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile in preclinical animal models is crucial for its rational clinical development and optimal use. This technical guide provides an in-depth overview of the available data on the pharmacokinetics and pharmacodynamics of Arpraziquantel in various animal models, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Pharmacodynamics: Efficacy in Animal Models

The primary pharmacodynamic endpoint for Arpraziquantel in animal models of schistosomiasis is the reduction in worm burden. Studies in mice infected with Schistosoma mansoni have consistently demonstrated the potent schistosomicidal activity of the (R)-enantiomer.

Dose-Response Relationship in S. mansoni-Infected Mice

The efficacy of Arpraziquantel is dose-dependent. The following table summarizes the worm burden reduction (WBR) observed at different oral doses of racemic praziquantel, highlighting the contribution of the (R)-enantiomer (Arpraziquantel).

| Animal Model | Drug Administered | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |

| S. mansoni-infected mice | Racemic Praziquantel | 200 | 68 | [5] |

| S. mansoni-infected mice | Racemic Praziquantel | 400 | 97 | [5] |

| S. mansoni-infected mice | (R)-Praziquantel | 50 | > WBR than (S)-PZQ | [1] |

| S. mansoni-infected mice | (R)-Praziquantel | 100 | > WBR than (S)-PZQ | [1] |

| S. mansoni-infected mice | (R)-Praziquantel | 200 | > WBR than (S)-PZQ | [1] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of Arpraziquantel has been investigated in several animal models, primarily in mice and rats. These studies reveal rapid absorption and extensive metabolism.

Pharmacokinetic Parameters in Mice

The following table summarizes key pharmacokinetic parameters of (R)-Praziquantel in the plasma of S. mansoni-infected mice following oral administration of racemic praziquantel.

| Dose of Racemic PZQ (mg/kg) | Cmax of (R)-PZQ (μM) | AUC0-t of (R)-PZQ (μM*h) | Reference |

| 200 | Not Reported | Not Reported | [5] |

| 400 | 6.3 | 11.4 | [5] |

The extensive first-pass metabolism of praziquantel in the liver significantly influences the systemic exposure of Arpraziquantel.[5] Studies utilizing cytochrome P450 (CYP) inhibitors and inducers have shed light on the metabolic pathways involved.

Impact of CYP Modulation on Arpraziquantel Pharmacokinetics in Mice

| Treatment Group | Cmax of (R)-PZQ (μM) | AUC0-t of (R)-PZQ (μM*h) | Worm Burden Reduction (%) | Reference |

| 200 mg/kg PZQ | Not Reported | Not Reported | 68 | [5] |

| 200 mg/kg PZQ + ABT (i.v.) | Increased ~5-fold vs. positive control | Increased ~10-fold vs. positive control | 100 | [5][6] |

| 200 mg/kg PZQ + ABT (p.o.) | Not Reported | Not Reported | 88 | [5][6] |

| 400 mg/kg PZQ | 6.3 | 11.4 | 97 | [5] |

| 400 mg/kg PZQ + DEX | Decreased ~10-fold | Decreased ~10-fold | 73 | [5] |

PZQ: Racemic Praziquantel; ABT: 1-aminobenzotriazole (CYP inhibitor); DEX: Dexamethasone (CYP inducer); i.v.: intravenous; p.o.: oral. Positive control refers to the group treated with PZQ alone.

These findings suggest that while systemic exposure of Arpraziquantel can be significantly altered by modulating CYP activity, the drug concentration in the portal vein, where the adult worms reside, is a more critical determinant of efficacy.[2][5]

Pharmacokinetics in Rats

A study in rats focused on developing a quantification method for racemic praziquantel and the R-enantiomer in plasma, providing a foundation for comparative pharmacokinetic studies. The method utilized liquid chromatography with tandem mass spectrometry and demonstrated high sensitivity and accuracy.[3]

Mechanism of Action

The precise molecular target of Arpraziquantel is still under investigation, but its mechanism of action is understood to involve a multi-faceted attack on the parasite.[7]

References

- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. A quantification method for determination of racemate praziquantel and R-enantiomer in rat plasma for comparison of their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Arpraziquantel: A Technical Guide to the Enantiomerically Pure Treatment for Schistosomiasis in Preschool-Aged Children

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arpraziquantel, the R-(-)-enantiomer of praziquantel, represents a significant advancement in the treatment of schistosomiasis, a debilitating parasitic disease affecting millions worldwide. Developed specifically to address the unmet medical needs of preschool-aged children (3 months to 6 years), this new formulation offers a palatable, effective, and safe alternative to the current standard of care. This technical guide provides an in-depth overview of arpraziquantel, including its mechanism of action, comparative efficacy, pharmacokinetic profile, and the experimental methodologies that have underpinned its development.

Introduction: The Rationale for an Enantiomerically Pure Formulation

Praziquantel, a racemic mixture of R-(-)- and S-(+)-enantiomers, has been the cornerstone of schistosomiasis treatment for decades. However, the anthelmintic activity is primarily attributed to the R-(-)-enantiomer, now known as arpraziquantel.[1][2] The S-(+)-enantiomer is largely inactive and is believed to contribute to the bitter taste of the racemic mixture, posing a significant compliance challenge in pediatric populations.[1][2] The development of a pediatric-friendly formulation of the active enantiomer was therefore initiated to improve treatment acceptability and efficacy in young children, a vulnerable group that has been largely excluded from mass drug administration programs.[1]

Arpraziquantel has been developed as a 150 mg orally dispersible tablet that is palatable and can be administered with or without water, making it suitable for use in resource-limited settings.[3]

Mechanism of Action: Targeting a Schistosome-Specific Ion Channel

Arpraziquantel exerts its anthelmintic effect by targeting a specific ion channel in the parasite. The primary molecular target of arpraziquantel is a schistosome-specific transient receptor potential (TRP) channel, designated Sm.TRPMPZQ.[4][5]

Activation of Sm.TRPMPZQ by arpraziquantel leads to a rapid and sustained influx of calcium ions (Ca2+) into the schistosome's cells.[4][5] This disruption of calcium homeostasis triggers a cascade of downstream events, culminating in the paralysis and death of the parasite.

The proposed signaling pathway is as follows:

The influx of Ca2+ through Sm.TRPMPZQ causes membrane depolarization, which in turn activates voltage-gated Ca2+ channels, further amplifying the intracellular Ca2+ concentration.[6] This leads to uncontrolled muscle contraction, resulting in spastic paralysis of the worm.[4] The elevated Ca2+ levels also contribute to damage of the parasite's outer layer, the tegument, making it vulnerable to attack by the host's immune system.[4]

Efficacy: Clinical Trial Data

The efficacy of arpraziquantel has been demonstrated in a pivotal Phase III, open-label, partly randomized clinical trial conducted in Côte d'Ivoire and Kenya in children aged 3 months to 6 years.[1]

Table 1: Efficacy of Arpraziquantel in the Treatment of Schistosomiasis in Preschool-Aged Children [1]

| Infection Species | Treatment Group | Dose | Cure Rate (95% CI) |

| Schistosoma mansoni | Arpraziquantel (Cohort 1a) | 50 mg/kg | 87.8% (79.6-93.5) |

| Schistosoma mansoni | Praziquantel (Cohort 1b) | 40 mg/kg | 81.3% (67.4-91.1) |

| Schistosoma haematobium | Arpraziquantel (Cohort 4b) | 60 mg/kg | ~90% |

Cure rate was defined as the absence of parasite eggs in stool (S. mansoni) or urine (S. haematobium) 17-21 days post-treatment.[1]

The study demonstrated high cure rates for arpraziquantel, which were comparable to those of praziquantel for S. mansoni infections.[1] For S. haematobium, a dose of 60 mg/kg of arpraziquantel resulted in cure rates of approximately 90%.[7] No new safety concerns were identified during the study.[1]

Pharmacokinetics: A Comparative Overview

Pharmacokinetic studies have been conducted to compare arpraziquantel (R-praziquantel) with racemic praziquantel in pediatric populations.

Table 2: Comparative Pharmacokinetic Parameters of R-Praziquantel from Arpraziquantel and Racemic Praziquantel Administration in Children [8]

| Parameter | Arpraziquantel (R-Praziquantel) | Racemic Praziquantel (R-Praziquantel component) |

| Cmax (Maximum Plasma Concentration) | Dose-dependent | Dose-dependent |

| Tmax (Time to Maximum Concentration) | ~2-4 hours | ~2-4 hours |

| AUC (Area Under the Curve) | Dose-dependent | Dose-dependent |

Data synthesized from studies in preschool- and school-aged children. Absolute values vary depending on the specific study, dose, and age group.

Experimental Protocols

Phase III Clinical Trial Protocol

The pivotal efficacy and safety data for arpraziquantel were generated from a Phase III, open-label, partly randomized trial.[1]

-

Study Population: Children aged 3 months to 6 years with confirmed S. mansoni or S. haematobium infection.

-

Study Design: Open-label, partly randomized. Children aged 4-6 years with S. mansoni were randomized (2:1) to receive either arpraziquantel or praziquantel. Other cohorts were non-randomized.

-

Intervention: A single oral dose of arpraziquantel (50 mg/kg for S. mansoni and 60 mg/kg for S. haematobium) or praziquantel (40 mg/kg for S. mansoni).

-

Primary Endpoint: Cure rate at 17-21 days post-treatment, defined as the absence of parasite eggs in stool or urine.[1]

-

Safety Assessment: Monitoring of adverse events throughout the study period.

In-Vivo Efficacy Testing in Murine Models

Preclinical in-vivo efficacy is typically assessed in a murine model of schistosomiasis.

-

Animal Model: Mice are infected with S. mansoni or S. haematobium cercariae.

-

Treatment: At a specified time post-infection (e.g., 42 days for adult worms), mice are treated with a single oral dose of arpraziquantel, praziquantel, or a vehicle control.[9]

-

Efficacy Endpoint: The primary efficacy endpoint is the reduction in worm burden. This is determined by perfusing the hepatic portal system and mesenteric veins of the mice at a set time after treatment (e.g., 14 days) and counting the number of adult worms.[9] The percentage reduction in worm burden is calculated by comparing the mean number of worms in the treated groups to the control group.

In-Vitro Activity Assessment

The direct effect of arpraziquantel on schistosomes is evaluated using in-vitro assays.

-

Parasites: Adult S. mansoni or S. haematobium worms are recovered from infected mice.

-

Assay: Worms are cultured in a suitable medium (e.g., RPMI 1640) in the presence of varying concentrations of arpraziquantel, praziquantel, or a vehicle control (DMSO).[10]

-

Endpoints: The activity of the compounds is assessed by observing changes in motor activity (paralysis) and tegumental damage of the worms over a defined period (e.g., 24-72 hours) using a microscope. The minimum effective concentration can be determined.

Conclusion

Arpraziquantel represents a tailored and optimized treatment for schistosomiasis in a long-neglected patient population. Its development as the biologically active R-(-)-enantiomer of praziquantel in a child-friendly formulation addresses key limitations of the racemic mixture. The robust clinical data demonstrating its high efficacy and favorable safety profile, coupled with a well-defined mechanism of action, position arpraziquantel as a critical tool in the global effort to control and eliminate schistosomiasis. Further research will continue to refine its use and explore its full potential in various epidemiological settings.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. R-praziquantel integrated population pharmacokinetics in preschool- and school-aged African children infected with Schistosoma mansoni and S. haematobium and Lao adults infected with Opisthorchis viverrini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of transient receptor potential channel Sm.(Schistosoma mansoni)TRPMPZQ by PZQ, enhanced Ca++ influx, spastic paralysis, and tegumental disrupture—the deadly cascade in parasitic schistosomes, other trematodes, and cestodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Electrophysiological characterization of a schistosome transient receptor potential channel activated by praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo efficacy of the amiodarone and praziquantel combination against the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Praziquantel Test Capable of Detecting Reduced In Vivo Efficacy in Schistosoma mansoni Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Machinery: A Technical Guide to the Targets of Arpraziquantel in Parasitic Flatworms

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular targets of Arpraziquantel, a promising new treatment for schistosomiasis, a debilitating parasitic disease affecting millions worldwide. Arpraziquantel, the (R)-enantiomer of the widely used drug Praziquantel, demonstrates a targeted mechanism of action against parasitic flatworms, primarily through its interaction with a specific ion channel critical for the parasite's survival.

This whitepaper details the quantitative data, experimental protocols, and signaling pathways associated with Arpraziquantel's efficacy, providing a crucial resource for the ongoing development of novel anthelmintic therapies.

Core Molecular Target: The Transient Receptor Potential Melastatin (TRPM_PZQ) Ion Channel

The primary molecular target of Arpraziquantel in parasitic flatworms, including Schistosoma mansoni, is a cation channel belonging to the transient receptor potential (TRP) melastatin subfamily, designated TRPM_PZQ.[1][2] Arpraziquantel, as the pharmacologically active eutomer of Praziquantel, exhibits a stereoselective interaction with this channel.[1]

Activation of TRPM_PZQ by Arpraziquantel leads to a rapid and sustained influx of calcium ions (Ca²⁺) into the parasite's cells.[1][2] This disruption of calcium homeostasis triggers a cascade of downstream effects, including spastic muscle paralysis, vacuolization of the parasite's outer layer (tegument), and eventual death of the worm.[1][3] The paralysis prevents the worms from maintaining their position within the host's blood vessels, leading to their dislodgement and subsequent elimination by the host's immune system.

Quantitative Analysis of Arpraziquantel's Interaction with TRPM_PZQ

The efficacy of Arpraziquantel is underscored by its potent and selective activation of the TRPM_PZQ channel. The half-maximal effective concentration (EC50) values demonstrate a significant difference in potency between Arpraziquantel ((R)-PZQ) and its less active enantiomer, (S)-PZQ.

| Flatworm Species | Channel | Compound | EC50 (µM) | Temperature (°C) | Reference |

| Schistosoma mansoni | Sm.TRPM_PZQ | (R)-PZQ (Arpraziquantel) | 0.597 ± 0.10 | Room Temp | [1] |

| Schistosoma mansoni | Sm.TRPM_PZQ | (R)-PZQ (Arpraziquantel) | 0.154 ± 0.033 | 37 | [1] |

| Schistosoma mansoni | Sm.TRPM_PZQ | (S)-PZQ | 27.9 ± 3.1 | Room Temp | [1] |

| Schistosoma mansoni | Sm.TRPM_PZQ | Racemic (±)PZQ | 1.08 ± 0.14 | Room Temp | [1] |

| Mesocestoides corti | Mc.TRPM_PZQ | (R)-PZQ (Arpraziquantel) | 0.082 ± 0.003 | Room Temp | [2] |

| Echinococcus granulosus | Eg.TRPM_PZQ | (R)-PZQ (Arpraziquantel) | 0.055 ± 0.006 | Room Temp | [2] |

| Macrostomum lignano (free-living) | Ml.TRPM_PZQ | (R)-PZQ (Arpraziquantel) | 18 ± 0.8 | Room Temp | [2] |

Signaling Pathway of Arpraziquantel Action

The binding of Arpraziquantel to the TRPM_PZQ channel initiates a clear and disruptive signaling cascade within the parasitic flatworm.

Key Experimental Protocols

The identification and characterization of TRPM_PZQ as the molecular target of Arpraziquantel have been elucidated through a series of key experiments. The detailed methodologies for these are outlined below.

Heterologous Expression and Calcium Imaging

This protocol is fundamental for assessing the activation of the TRPM_PZQ channel by Arpraziquantel in a controlled cellular environment.

Objective: To functionally express the flatworm TRPM_PZQ channel in a mammalian cell line and measure changes in intracellular calcium upon application of Arpraziquantel.

Methodology:

-

Cloning and Transfection: The full-length cDNA sequence of the TRPM_PZQ gene from the target flatworm species (e.g., S. mansoni) is cloned into a mammalian expression vector. Human Embryonic Kidney 293 (HEK293) cells are then transiently transfected with this plasmid.

-

Cell Culture: Transfected HEK293 cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) for 24-48 hours to allow for channel expression.

-

Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which allows for the ratiometric or single-wavelength measurement of intracellular calcium concentrations, respectively.

-

Compound Application and Imaging: The cells are placed on the stage of an inverted fluorescence microscope equipped with a perfusion system. A baseline fluorescence is recorded before the application of varying concentrations of Arpraziquantel and its enantiomer.

-

Data Analysis: Changes in fluorescence intensity are recorded over time. The peak fluorescence response at each compound concentration is used to generate dose-response curves and calculate EC50 values.

References

- 1. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress interrogating TRPMPZQ as the target of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]

Arpraziquantel: A Technical Guide on its Differential Effects on Juvenile and Adult Schistosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arpraziquantel, the pharmacologically active (R)-enantiomer of praziquantel, represents a significant advancement in the treatment of schistosomiasis, particularly for preschool-aged children.[1][2][3] This technical guide provides an in-depth analysis of the differential effects of Arpraziquantel on juvenile and adult Schistosoma parasites. While clinical development has focused on pediatric populations, the fundamental mechanism of action, rooted in the disruption of calcium homeostasis in the parasite, provides a basis for understanding its stage-specific efficacy.[2][4] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the core mechanisms and workflows to support further research and development in this field.

Introduction

Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide, with children being particularly vulnerable to its chronic and debilitating effects.[2] For decades, praziquantel has been the cornerstone of schistosomiasis control.[1] Arpraziquantel, as the isolated (R)-enantiomer, offers the therapeutic benefits of praziquantel with the potential for improved dosing and formulation, especially for pediatric use.[1][3] Understanding the interaction of Arpraziquantel with different developmental stages of the parasite is crucial for optimizing treatment strategies and for the discovery of novel schistosomicidal agents. It is well-established that praziquantel exhibits greater efficacy against adult worms compared to the immature juvenile stages.[5][6][7] This guide synthesizes the current knowledge regarding this differential activity.

Mechanism of Action

Arpraziquantel shares the same mechanism of action as praziquantel, which is the induction of muscular paralysis in the schistosome worms.[2] This effect is mediated by the rapid influx of calcium ions into the parasite's cells, leading to tetanic contractions and the eventual dislodgement of the worms from the mesenteric veins. Subsequently, the paralyzed worms are transported to the liver, where they are destroyed by the host's immune system.[2] This process also involves damage to the worm's outer layer, the tegument, further exposing it to host immune attack.

Quantitative Data: Differential Efficacy on Schistosome Stages

Preclinical studies with praziquantel have consistently demonstrated a marked difference in its efficacy against juvenile and adult schistosomes. As Arpraziquantel is the active enantiomer, these findings are directly relevant. Adult worms are highly susceptible, while juvenile worms, particularly in the early stages of infection, show a degree of insensitivity.

Table 1: In Vivo Efficacy of Praziquantel Against S. mansoni in a Murine Model

| Schistosome Stage (Days Post-Infection) | Treatment | Worm Burden Reduction (%) | Reference |

| Juvenile (21 days) | 400 mg/kg Amiodarone | 57.1% | [8] |

| Juvenile (21 days) | 400 mg/kg Praziquantel | 22.8% | [8] |

| Adult (49 days) | 400 mg/kg Praziquantel | >95% | [9] |

Table 2: In Vivo Efficacy of Praziquantel Against S. japonicum in a Murine Model

| Schistosome Stage | Treatment | Worm Burden Reduction (%) | Reference |

| Juvenile (pretreatment) | 300 mg/kg Praziquantel (x2) | 48-60% | [10] |

| Adult (3 months, male) | 400 mg/kg Praziquantel | Significant reduction | [11] |

| Adult (3 months, female) | 400 mg/kg Praziquantel | No significant reduction | [11] |

Table 3: In Vitro Susceptibility of S. mansoni to Praziquantel

| Schistosome Stage | IC50 / MEC | Reference |

| Adult worms | MEC: 0.005-0.01 µg/ml (for motor activity) | [12] |

| Day-3 lung forms | MEC: 1 µg/ml (for tegumental vesiculation) | [12] |

| Adult worms | IC50: 0.05 µg/mL (at 72h) | [13] |

| Newly Transformed Schistosomula (NTS) | IC50: 2.58 µg/mL (at 72h) | [13] |

Experimental Protocols

In Vivo Efficacy Assessment in a Murine Model

This protocol outlines a standard procedure for evaluating the in vivo efficacy of a test compound like Arpraziquantel against juvenile and adult S. mansoni.

Materials:

-

Schistosoma mansoni cercariae

-

Swiss Webster or C57BL/6 mice (female, 6-8 weeks old)

-

Arpraziquantel (or test compound)

-

Vehicle for drug administration (e.g., 7% Tween-80 in water)

-

Perfusion medium (e.g., citrate saline)

-

Dissection tools, perfusion pump, collection beakers

-

Microscope

Procedure:

-

Infection: Mice are infected subcutaneously or percutaneously with a defined number of S. mansoni cercariae (e.g., 100-150 cercariae per mouse).

-

Incubation:

-

For juvenile stage assessment, treatment is administered at 21 days post-infection.

-

For adult stage assessment, treatment is administered at 42-49 days post-infection.

-

-

Treatment: Arpraziquantel is administered orally via gavage at the desired dose(s). A vehicle control group receives the vehicle alone.

-

Worm Recovery: At a specified time post-treatment (e.g., 14 days), mice are euthanized, and adult worms are recovered from the hepatic portal system and mesenteric veins by perfusion.

-

Data Analysis:

-

The number of male, female, and total worms is counted for each mouse.

-

The percentage of worm burden reduction is calculated relative to the vehicle-treated control group.

-

The liver and intestines can be collected to determine tissue egg burden.

-

In Vitro Susceptibility Testing

This protocol describes a method for assessing the direct effect of Arpraziquantel on juvenile and adult schistosomes in a controlled environment.

Materials:

-

Juvenile or adult S. mansoni worms

-

Culture medium (e.g., RPMI-1640 or DMEM supplemented with serum and antibiotics)

-

96-well culture plates

-

Arpraziquantel (or test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Inverted microscope

Procedure:

-

Worm Preparation:

-

Adult worms are recovered from infected mice by perfusion.

-

Juvenile worms can be recovered by perfusion at an earlier time point or cultured in vitro from cercariae.

-

-

Plating: A set number of worms (e.g., 1-2 pairs of adults or a larger number of juveniles) are placed into each well of a 96-well plate containing culture medium.

-

Treatment: Arpraziquantel is added to the wells in a serial dilution to achieve a range of final concentrations. A solvent control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for up to 72 hours.

-

Assessment: At various time points (e.g., 24, 48, and 72 hours), the worms are observed under an inverted microscope. The effects on motility, pairing (for adults), tegumental damage, and viability are scored.

-

Data Analysis: The IC50 (half-maximal inhibitory concentration) or MEC (minimal effective concentration) is determined based on the observed phenotypic changes.

Discussion

The available evidence strongly indicates that Arpraziquantel, like its racemic parent compound praziquantel, is highly effective against adult schistosomes but shows reduced activity against juvenile stages. This stage-specific susceptibility has important implications for treatment strategies, particularly in areas of high transmission where individuals are likely to harbor worms at various developmental stages. The higher doses of Arpraziquantel used in clinical trials for S. haematobium compared to S. mansoni may partially address this by providing higher drug exposure.[1]

The mechanisms underlying the relative insensitivity of juvenile worms are not fully elucidated but may involve differences in tegument composition, drug metabolism, or the expression and function of the target TRP channels. Further research is warranted to explore these aspects, which could pave the way for the development of novel drugs with activity against all developmental stages of the parasite.

Conclusion

Arpraziquantel is a critical tool in the fight against schistosomiasis, especially for vulnerable pediatric populations. Its primary efficacy is against the adult, egg-laying stage of the parasite. While less effective against juvenile worms, its impact on the adult population is key to reducing the morbidity associated with the disease. The experimental protocols detailed in this guide provide a framework for the continued evaluation of Arpraziquantel and the screening of new chemical entities with the potential for broader stage-specific activity. A deeper understanding of the molecular interactions between Arpraziquantel and the different life stages of Schistosoma will be instrumental in the future of schistosomiasis control and elimination.

References

- 1. cdn.who.int [cdn.who.int]

- 2. New treatment for young children with parasitic disease schistosomiasis | European Medicines Agency (EMA) [ema.europa.eu]

- 3. European agency recommends Arpraziquantel to treat schistosomiasis in children | Portal Fiocruz [fiocruz.br]

- 4. Developing a comprehensive response for treatment of children under 6 years of age with schistosomiasis: research and development of a pediatric formulation of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Praziquantel decreases fecundity in Schistosoma mansoni adult worms that survive treatment: evidence from a laboratory life-history trade-offs selection study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. mdpi.com [mdpi.com]

- 11. In vivo efficiency of praziquantel treatment of single-sex Schistosoma japonicum aged three months old in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of praziquantel on different developmental stages of Schistosoma mansoni in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity and pharmacokinetics of a praziquantel crystalline polymorph in the Schistosoma mansoni mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Arpraziquantel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro assays to evaluate the efficacy of Arpraziquantel against various developmental stages of Schistosoma mansoni. Arpraziquantel is the pharmacologically active R-(-)-enantiomer of praziquantel and shares the same mechanism of action, which primarily involves the disruption of the parasite's outer layer, the tegument, leading to an influx of calcium ions, muscle contraction, paralysis, and eventual death.[1]

The following protocols are designed to offer standardized and reproducible methods for assessing the anti-schistosomal activity of Arpraziquantel in a laboratory setting.

Mechanism of Action Signaling Pathway

The primary mechanism of action of Arpraziquantel, like praziquantel, involves the disruption of calcium homeostasis in the schistosome. This leads to rapid muscle contraction and paralysis, as well as damage to the parasite's tegument, making it vulnerable to the host's immune system.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of R-praziquantel (Arpraziquantel) and racemic praziquantel against different stages of Schistosoma species. This data is essential for comparative analysis and for establishing baseline efficacy in experimental setups.

Table 1: In Vitro IC50 Values of Praziquantel and its Enantiomers against S. haematobium

| Compound | Incubation Time (hours) | IC50 (µg/mL) |

| R-PZQ (Arpraziquantel) | 4 | 0.007 |

| 72 | 0.01 | |

| Racemic PZQ | 4 | 0.03 |

| 72 | 0.03 | |

| S-PZQ | 4 | 3.51 |

| 72 | 3.40 | |

| trans-4-OH-PZQ (metabolite) | 4 | 1.47 |

| 72 | 1.47 | |

| Data from in vitro studies on adult S. haematobium.[2] |

Table 2: In Vitro IC50 Values of Praziquantel against S. mansoni at Different Developmental Stages

| Developmental Stage | Incubation Time (days) | Praziquantel IC50 (µM) - In Vitro Grown | Praziquantel IC50 (µM) - In Vivo Grown |

| 7 | 7 | 0.09 | 0.09 |

| 14 | 14 | 0.23 | 0.16 |

| 21 | 21 | 0.54 | 0.14 |

| 28 | 28 | 0.10 | 0.08 |

| 35 | 35 | 0.06 | 0.07 |

| IC50 values determined 72 hours post-incubation.[3] |

Experimental Protocols

Protocol 1: In Vitro Culture of Schistosoma mansoni from Cercariae to Juvenile Worms

This protocol describes a cell-free method for the in vitro cultivation of S. mansoni from the cercarial stage to juvenile worms, which can then be used for drug efficacy testing.[4][5][6][7]

Materials:

-

S. mansoni cercariae

-

Hybridoma Medium (HM) or DMEM

-

Human Serum (HSe)

-

Penicillin-Streptomycin solution

-

96-well flat-bottom tissue culture plates

-

Incubator (37°C, 5% CO2)

-

Inverted microscope

Methodology:

-

Cercarial Transformation: Mechanically transform S. mansoni cercariae into skin-stage (SkS) schistosomula.

-

Initial Culture: Place 30-50 newly transformed schistosomula (NTS) into each well of a 96-well plate containing 100 µL of Hybridoma Medium supplemented with 200 U/mL penicillin and 200 µg/mL streptomycin.[8]

-

Incubation for Lung Stage: Incubate the plate at 37°C in a 5% CO2 humidified atmosphere. Under these serum-free conditions, the parasites will develop to the lung-stage (LuS) within approximately one week.

-

Development to Liver Stage: To promote further development to the liver stage (LiS), supplement the culture medium with 20% human serum (HSe).[3]

-

Maintenance: Replace the medium weekly to provide fresh nutrients. Monitor the development of the worms using an inverted microscope. Juvenile worms (liver stage) are typically observed within 3-6 weeks.[8]

Protocol 2: Juvenile Worm Motility and Viability Assay

This assay is used to determine the efficacy of Arpraziquantel on juvenile S. mansoni by assessing their motility and viability.

Materials:

-

In vitro cultured juvenile worms (liver stage)

-

Arpraziquantel stock solution (in DMSO)

-

Culture medium (as used in Protocol 1)

-

96-well plates

-

Inverted microscope

Methodology:

-

Preparation: Select wells containing healthy juvenile worms.

-

Drug Dilution: Prepare serial dilutions of Arpraziquantel in the culture medium. The final DMSO concentration should not exceed 1%. Include a DMSO-only control.

-

Drug Application: Carefully remove the old medium from the wells and add the medium containing the different concentrations of Arpraziquantel.

-

Incubation: Incubate the plates at 37°C and 5% CO2.

-

Viability Scoring: Observe the worms at 24, 48, and 72 hours post-treatment using an inverted microscope. Score the viability based on a scale (e.g., 3 = normal motility, 2 = reduced motility, 1 = minimal motility, 0 = no motility/dead).

-

Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the worm's motility/viability.

Protocol 3: Adult Worm Motility Assay

This protocol is for assessing the effect of Arpraziquantel on the motility of adult S. mansoni worms.

Materials:

-

Adult S. mansoni worms (harvested from infected mice)

-

RPMI-1640 medium supplemented with 5% FBS and antibiotics

-

Arpraziquantel stock solution (in DMSO)

-

24-well culture plates

-

Incubator (37°C, 5% CO2)

-

Inverted microscope

Methodology:

-

Worm Collection: Harvest adult worms from mice infected for approximately 49 days.[9]

-

Plating: Place one pair of worms (male and female) per well in a 24-well plate containing the culture medium.

-

Drug Application: Add Arpraziquantel at desired concentrations to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates at 37°C and 5% CO2.

-

Motility Assessment: Monitor the worms for up to 72 hours and assess their survival and motility using an inverted microscope.[9]

Protocol 4: Tegument Damage Assessment using Scanning Electron Microscopy (SEM)

This protocol outlines the steps for preparing Arpraziquantel-treated worms for SEM to visualize damage to the tegument.

Materials:

-

Treated and control adult worms

-

Phosphate-buffered saline (PBS)

-

Glutaraldehyde solution (2.5%)

-

Osmium tetroxide solution (1%)

-

Ethanol series (for dehydration)

-

Hexamethyldisilazane (HMDS)

-

SEM stubs and sputter coater

-

Scanning Electron Microscope

Methodology:

-

Fixation: After treatment with Arpraziquantel, wash the worms in PBS and fix them in 2.5% glutaraldehyde in PBS for at least 2 hours at 4°C.

-

Post-fixation: Wash the worms again in PBS and post-fix with 1% osmium tetroxide for 1 hour.

-

Dehydration: Dehydrate the samples through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%).

-

Drying: Chemically dry the samples using HMDS.

-

Mounting and Coating: Mount the dried worms on SEM stubs, coat them with gold-palladium in a sputter coater.

-

Imaging: Observe the samples under a scanning electron microscope to assess for tegumental damage, such as swelling, vacuolization, and peeling.[10][11]

References

- 1. cdn.who.int [cdn.who.int]

- 2. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tegumental changes in adult Schistosoma mansoni harboured in mice treated with praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Development of a Pediatric-Friendly Formulation of Arpraziquantel: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the development of a pediatric-friendly formulation of Arpraziquantel, a crucial advancement in the treatment of schistosomiasis in preschool-aged children. Arpraziquantel, the R-(-)-enantiomer of praziquantel, has been formulated as a 150 mg orally dispersible tablet (ODT) to address the needs of this vulnerable patient population.[1][2][3] This formulation offers improved palatability and ease of administration compared to the standard praziquantel tablets.[2][3][4]

The development program, led by the Pediatric Praziquantel Consortium, has successfully completed preclinical and clinical phases, culminating in a positive scientific opinion from the European Medicines Agency (EMA) for use in children aged 3 months to 6 years.[4][5][6][7]

Formulation Development

The pediatric formulation of Arpraziquantel is a 150 mg dispersible tablet designed to be palatable for young children and stable in tropical climates.[3][8] The prototype was developed by Astellas and further optimized by Merck.[2][3]

Table 1: Composition of Arpraziquantel 150 mg Dispersible Tablets

| Component | Function |

| Active Substance | |

| Arpraziquantel | Anthelmintic |

| Excipients | |

| Cellulose, microcrystalline | Diluent, disintegrant |

| Mannitol | Diluent, sweetening agent |

| Crospovidone | Disintegrant |

| Sodium stearyl fumarate | Lubricant |

| Silica, colloidal anhydrous | Glidant |

| Sucralose | Sweetening agent |

| Flavor | Taste-masking agent |

Source: EMA Public Assessment Report (qualitative composition)

Mechanism of Action

Arpraziquantel, the biologically active R-enantiomer of praziquantel, exerts its anthelmintic effect by increasing the permeability of the schistosome cell membranes to calcium ions. This influx of calcium results in severe muscle contractions and paralysis of the worms. The parasites detach from the blood vessel walls and are subsequently eliminated by the host's immune system.

Clinical Development Workflow

The development of the pediatric Arpraziquantel formulation followed a structured clinical trial pathway, from initial safety and pharmacokinetic studies to pivotal efficacy trials.

Quantitative Data Summary

Efficacy Data (Phase III Trial - NCT03845140)

The pivotal Phase III trial was an open-label, partly randomized study conducted in Côte d'Ivoire and Kenya in children aged 3 months to 6 years infected with Schistosoma mansoni or Schistosoma haematobium.[1][5][8][9]

Table 2: Cure Rates at 17-21 Days Post-Treatment

| Infection | Treatment Group | Age Group | Dose | Number of Patients (n) | Cure Rate (%) [95% CI] |

| S. mansoni | Arpraziquantel | 4-6 years | 50 mg/kg | 100 | 87.8 [79.6-93.5] |

| S. mansoni | Praziquantel | 4-6 years | 40 mg/kg | 50 | 81.3 [67.4-91.1] |

| S. haematobium | Arpraziquantel | 3 months - 6 years | 60 mg/kg | 60 | 86.0 |

Source: The Lancet Infectious Diseases, 2023; EMA Public Assessment Report[1][4][5][8]

Table 3: Egg Reduction Rate (ERR)

| Infection | Treatment Group | ERR (%) |

| S. mansoni | Arpraziquantel | ~99 |

| S. haematobium | Arpraziquantel | ~99 |

Source: Pediatric Praziquantel Consortium Data[10]

Safety Data (Phase III Trial)

The safety profile of Arpraziquantel was found to be similar to that of praziquantel.[10] The most frequently reported adverse events are summarized below.

Table 4: Common Treatment-Emergent Adverse Events

| Adverse Event | Frequency |

| Abdominal pain | Up to 1 in 10 people |

| Diarrhea | Up to 1 in 10 people |

| Vomiting | Up to 1 in 10 people |

| Somnolence (sleepiness) | Up to 1 in 10 people |

Source: EMA Public Assessment Report[4][5]

Pharmacokinetic Parameters

Pharmacokinetic data for the pediatric population are still being fully characterized. A population pharmacokinetic (popPK) model for R-praziquantel has been developed.[11] Crushing tablets for preschool-aged children was found to increase the absorption rate.[11]

Table 5: Population Pharmacokinetic Model Findings for R-Praziquantel in Children

| Parameter | Observation |

| Absorption Rate | Increased by 64% when tablets are crushed for preschool-aged children. |

| Mean Transit Absorption Time | 70% higher in children compared to adults. |

| Bioavailability | Decreased slightly with an increase in dose. |

Source: Journal of Pharmacokinetics and Pharmacodynamics, 2022[11]

Experimental Protocols

The following protocols are based on methodologies described in published literature and clinical trial information.

Protocol 1: Palatability Assessment

Objective: To assess the palatability of the Arpraziquantel 150 mg dispersible tablet in pediatric patients.

Methodology: A "swill-and-spit" taste study design is employed.

Procedure:

-

Recruit and obtain informed consent from children in the target age group (e.g., 6-11 years for initial taste studies).

-

On Day 1, participants assess the palatability of the orally disintegrating tablet without water.

-

On Day 2, participants assess the palatability of the tablet dispersed in water.

-

A randomized sequence is used for the order of administration of different formulations (e.g., Arpraziquantel ODT vs. crushed standard praziquantel).

-

Immediately after tasting and spitting out the product (t=0) and after 2-5 minutes (t=2-5), participants rate the "overall palatability" using a 100 mm Visual Analogue Scale (VAS) combined with a 5-point hedonic (facial) scale.

-

The VAS is anchored with "worst taste" at 0 mm and "best taste" at 100 mm.

-

An open-ended questionnaire can be used to gather additional feedback on the taste and mouthfeel.

Protocol 2: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of Arpraziquantel in pediatric patients with schistosomiasis.

Methodology: A sparse sampling design is often used in pediatric pharmacokinetic studies.

Procedure:

-

Administer a single oral dose of Arpraziquantel (e.g., 50 mg/kg or 60 mg/kg) to each participant.

-

Collect dried blood spot (DBS) samples at predetermined time points post-dose (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

-

Analyze the DBS samples for Arpraziquantel concentrations using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.

-

Perform non-compartmental analysis (NCA) to determine pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

-

Utilize population pharmacokinetic (popPK) modeling software (e.g., Phoenix™) to analyze the data and evaluate the influence of covariates such as age and weight.[11]

Protocol 3: Phase III Clinical Trial for Efficacy and Safety (Based on NCT03845140)

Objective: To evaluate the efficacy, safety, and palatability of Arpraziquantel in children aged 3 months to 6 years with schistosomiasis.

Study Design: An open-label, partly randomized, multicenter study.

Procedure:

-

Screening and Enrollment:

-

Screen children for S. mansoni or S. haematobium infection using standard methods (e.g., Kato-Katz for stool, urine filtration for urine, and/or point-of-care circulating cathodic antigen urine cassette test).[1][5][8][9]

-

Enroll eligible participants based on inclusion/exclusion criteria (e.g., age, weight, and confirmed infection).

-

-

Treatment Allocation and Administration:

-

For S. mansoni infection in children aged 4-6 years, randomize participants (2:1) to receive a single oral dose of Arpraziquantel (50 mg/kg) or crushed standard praziquantel (40 mg/kg).[1][5][8][9]

-

For other age cohorts with S. mansoni and all cohorts with S. haematobium, administer a single oral dose of Arpraziquantel (50 mg/kg for S. mansoni, 60 mg/kg for S. haematobium).[1][5][8][9][10]

-

-

Efficacy Assessment:

-

Collect stool and/or urine samples at baseline and at 17-21 days post-treatment.

-

Determine the primary endpoint: clinical cure rate, defined as the absence of parasite eggs in the samples at the follow-up visit.[12]

-

Calculate the egg reduction rate (ERR) as a secondary endpoint.

-

-

Safety Monitoring:

-

Monitor and record all adverse events (AEs) and serious adverse events (SAEs) throughout the study period.

-

Assess the relationship of AEs to the study drug.

-

References

- 1. Arpraziquantel - Wikipedia [en.wikipedia.org]

- 2. Arpraziquantel EMA Response | Merck [merckgroup.com]

- 3. European agency recommends Arpraziquantel to treat schistosomiasis in children | Portal Fiocruz [fiocruz.br]

- 4. European Medicines Agency Validates Application for Arpraziquantel | GSA [eliminateschisto.org]

- 5. Arpraziquantel - opinion on medicine for use outside EU | European Medicines Agency (EMA) [ema.europa.eu]

- 6. New treatment for young children with parasitic disease schistosomiasis | European Medicines Agency (EMA) [ema.europa.eu]

- 7. EMA Recommends Arpraziquantel for Treatment of Schistosomiasis in Preschool-Aged Children [prnewswire.com]

- 8. First preschool-aged child receives arpraziquantel for schistosomiasis treatment - EDCTP [edctp.org]

- 9. Efficacy, safety, and palatability of arpraziquantel (L-praziquantel) orodispersible tablets in children aged 3 months to 6 years infected with Schistosoma in Côte d'Ivoire and Kenya: an open-label, partly randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. R-praziquantel integrated population pharmacokinetics in preschool- and school-aged African children infected with Schistosoma mansoni and S. haematobium and Lao adults infected with Opisthorchis viverrini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pediatricpraziquantelconsortium.org [pediatricpraziquantelconsortium.org]

Application Notes and Protocols for the Quantification of Arpraziquantel in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Arpraziquantel in biological matrices. Arpraziquantel is the biologically active R-(-)-enantiomer of Praziquantel, a widely used anthelmintic drug.[1] Accurate quantification of Arpraziquantel is crucial for pharmacokinetic studies, dose-finding, and ensuring the efficacy and safety of this important medication, particularly in pediatric populations for the treatment of schistosomiasis.[1][2]

The following sections detail validated analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.

Overview of Analytical Methods

The quantification of Arpraziquantel in biological samples such as plasma, blood, and dried blood spots predominantly relies on chromatographic techniques. Enantioselective separation is critical to distinguish Arpraziquantel from its less active S-(+)-enantiomer.

-

High-Performance Liquid Chromatography (HPLC): Coupled with UV detection, HPLC provides a robust and widely accessible method for quantification. Chiral stationary phases are essential for the separation of the enantiomers.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies requiring low limits of quantification.[3][4][5] It allows for the simultaneous analysis of Arpraziquantel and its metabolites.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated analytical methods for the determination of Praziquantel enantiomers, which are directly applicable to Arpraziquantel.

Table 1: HPLC-UV Method Performance

| Parameter | Human Plasma[7] | Rat Plasma[8] | Human Plasma[9] |

| Linearity Range (ng/mL) | 50 - 1600 | 5 - 1000 | 100 - 2000 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 5 | 100 |

| Intra-day Precision (%RSD) | < 15% | Within 15% | 3.0 ± 1.7% |

| Inter-day Precision (%RSD) | < 15% | Within 15% | 6.3 ± 1.9% |

| Accuracy (% Deviation) | < ±15% | - | - |

| Recovery (%) | > 90% | - | 102.1 ± 5.6% |

| Internal Standard | Diazepam | Diazepam | Diazepam |

Table 2: LC-MS/MS Method Performance

| Parameter | Rat Plasma[3] | Human Plasma, Blood, DBS[10] | Cat Plasma[4] | Human Plasma[5] |

| Linearity Range | - | 0.01-2.5 µg/mL (PZQ enantiomers) | - | 1.012 - 751.552 ng/mL |

| Lower Limit of Quantification (LLOQ) | 3.0 ng/mL | 0.01 µg/mL (PZQ enantiomers) | - | 1.012 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% | < 15% | - | - |

| Inter-day Precision (%RSD) | ≤ 15% | < 15% | - | - |

| Accuracy (Relative Error) | ≤ ±15% | 85-115% | - | - |

| Recovery (%) | > 85% | - | - | 87.34 |

| Internal Standard | - | - | - | Deuterated Praziquantel |

Experimental Protocols

Protocol 1: Enantioselective HPLC-UV Method for Human Plasma

This protocol is adapted from a validated method for the determination of Praziquantel in human plasma.[7]

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of plasma, add the internal standard (Diazepam).

-

Perform a single-step liquid-liquid extraction using a mixture of methyl-tert-butylether and dichloromethane (2:1, v/v).

-

Vortex the mixture and centrifuge.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

3.1.2. Chromatographic Conditions

-

Column: Luna C18 (250 mm x 4.6 mm, 5 µm particle size)[7]

-

Mobile Phase: Acetonitrile and distilled water (70:30, v/v)[7]

-

Flow Rate: 1.0 mL/min[7]

-

Detection: UV at 217 nm[7]

-

Column Temperature: 25°C[7]

-

Retention Times: Praziquantel ~4.8 min, Diazepam ~6.2 min[7]

Protocol 2: Enantioselective LC-MS/MS Method for Human Plasma, Blood, and Dried Blood Spots (DBS)

This protocol is based on a method developed for the analysis of R- and S-Praziquantel and its metabolite.[10]

3.2.1. Sample Preparation

-

Plasma/Blood: Protein precipitation is a common and effective method.

-

DBS: Extraction from the dried spot using an appropriate organic solvent.

-

Use a C-18 trapping column for online sample purification and concentration.[10]

3.2.2. Chromatographic and Mass Spectrometric Conditions

-

Chiral Separation Column: Cellulose tris(3-chloro-4-methylphenylcarbamate) column[10]

-

Detection: Positive ion mode using selected reaction monitoring (SRM).[10]

-

SRM Transitions:

Visualizations

Experimental Workflow for Arpraziquantel Quantification

Caption: Workflow for Arpraziquantel analysis in biological samples.

Logical Relationship for Method Selection

Caption: Decision tree for selecting an analytical method.

References

- 1. cdn.who.int [cdn.who.int]

- 2. European Medicines Agency (EMA) adopts a positive scientific opinion on arPraziquantel [who.int]

- 3. A quantification method for determination of racemate praziquantel and R-enantiomer in rat plasma for comparison of their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]

- 5. ikprress.org [ikprress.org]

- 6. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high-performance liquid chromatographic method for determination of praziquantel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Arpraziquantel for Novel Anthelmintic Applications Against Trematode Infections

Application Notes and Protocols for Researchers

Introduction

Arpraziquantel, the pharmacologically active (R)-enantiomer of praziquantel, is a novel formulation developed to address a critical treatment gap in preschool-aged children with schistosomiasis.[1][2][3] Its improved palatability and safety profile make it a promising candidate for broader applications in controlling other trematode infections.[2][4] While extensive clinical data exists for its efficacy against Schistosoma species, its potential against other significant human trematodes such as Clonorchis sinensis, Opisthorchis viverrini, Paragonimus species, and Fasciola hepatica remains largely unexplored.[1][5]

These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the efficacy of Arpraziquantel against a range of trematode infections. The protocols outlined below are based on established methodologies for anthelmintic drug screening and can be adapted for the specific trematode species under investigation. Given the limited direct data on Arpraziquantel for non-Schistosoma trematodes, the information on praziquantel serves as a foundational reference.

Pharmacokinetics and Mechanism of Action

Arpraziquantel shares the same mechanism of action as racemic praziquantel, which involves the disruption of calcium homeostasis in the parasite.[5][6] This leads to rapid muscle contraction, paralysis, and tegumental damage, ultimately resulting in the death of the worm.[7][8] Praziquantel is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes.[9][10] The (R)-enantiomer (Arpraziquantel) is cleared more rapidly than the (S)-enantiomer.[9] Understanding these pharmacokinetic properties is crucial for designing effective in vivo studies.

Quantitative Data Summary: Praziquantel Efficacy Against Various Trematodes

The following table summarizes the reported efficacy of praziquantel against different trematode infections. This data can serve as a benchmark for initial dose-ranging studies with Arpraziquantel. It is important to note that praziquantel is largely ineffective against Fasciola species.[8][11]

| Trematode Species | Infection | Recommended Praziquantel Dosage (Adults) | Cure Rate (%) | Egg Reduction Rate (%) | References |

| Schistosoma mansoni | Schistosomiasis | 40 mg/kg, single dose | 79.4 - 88.6 | >90 | [5][11] |

| Schistosoma haematobium | Schistosomiasis | 40 mg/kg, single dose | 83.0 - 88.9 | >90 | [5][11] |

| Clonorchis sinensis | Clonorchiasis | 25 mg/kg, three times a day for 1-2 days | 85.7 - 100 | Not widely reported | [11][12] |

| Opisthorchis viverrini | Opisthorchiasis | 25 mg/kg, three times a day for 1 day | 100 | >99.5 | [11][13][14] |

| Paragonimus species | Paragonimiasis | 25 mg/kg, three times a day for 2 days | ~85-100 | Not widely reported | [15][16][17] |

| Fasciola hepatica | Fascioliasis | Ineffective | - | - | [11] |

Experimental Protocols

In Vitro Efficacy Assessment

This protocol describes a general method for assessing the in vitro activity of Arpraziquantel against adult and juvenile trematodes.

1. Parasite Preparation:

- Adult trematodes can be recovered from experimentally infected laboratory animals (e.g., rats, hamsters, gerbils) at the appropriate time post-infection.[18][19]

- For liver flukes like Fasciola, adult worms can be obtained from the bile ducts of infected sheep or cattle from abattoirs.

- Metacercariae for in vitro excystation to obtain newly excysted juveniles (NEJs) can be isolated from the second intermediate host (e.g., fish for Clonorchis and Opisthorchis, crustaceans for Paragonimus).[20][21]

- Wash the collected parasites extensively in a suitable culture medium (e.g., RPMI-1640, DMEM) supplemented with antibiotics to remove host tissue and contaminants.[22]

2. Drug Preparation: